(4R)-4-METHYL-D-PROLINE HCL
Overview
Description
(4R)-4-Methyl-D-Proline HCl is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a methyl group at the fourth position of the proline ring, and it is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-D-Proline HCl typically involves the following steps:
Starting Material: The synthesis begins with D-proline.
Methylation: The fourth position of the proline ring is methylated using a suitable methylating agent under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated proline with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Methylation: Utilizing industrial-grade methylating agents and reactors.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Methyl-D-Proline HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
Scientific Research Applications
(4R)-4-Methyl-D-Proline HCl is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which (4R)-4-Methyl-D-Proline HCl exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.
Pathways: It is involved in various biochemical pathways, including those related to protein synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Proline: The parent compound, lacking the methyl group at the fourth position.
L-Proline: The enantiomer of D-proline.
4-Hydroxyproline: A hydroxylated derivative of proline.
Uniqueness
(4R)-4-Methyl-D-Proline HCl is unique due to the presence of the methyl group at the fourth position, which imparts distinct chemical and biological properties compared to other proline derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R,4R)-4-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDINRBTKBFNDD-TYSVMGFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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